

UVI3003 Technical Support Center: Stability and Experimental Guidance

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Compound of Interest

Compound Name: **UVI3003**

Cat. No.: **B1142216**

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and proper handling of **UVI3003** in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is **UVI3003** and what is its primary mechanism of action?

UVI3003 is a synthetic small molecule that functions as a highly selective antagonist of the Retinoid X Receptor (RXR).[1][2] It exhibits potent, nanomolar binding affinity to RXR and is used as a chemical tool to isolate and study the contribution of RXR in the function of various RXR heterodimers, such as RAR-RXR.[3] It specifically inhibits xenopus and human RXR α with IC₅₀ values of approximately 0.22 μ M and 0.24 μ M, respectively.[1][2][4]

Q2: What are the recommended storage and handling conditions for **UVI3003**?

Proper storage is critical to maintain the stability and potency of **UVI3003**. For long-term storage, the lyophilized powder should be kept at -20°C, where it is stable for at least three years.[4][5] Once dissolved into stock solutions, it is recommended to create aliquots to prevent multiple freeze-thaw cycles.[2][5] These stock solutions should be stored at -80°C for up to one year or at -20°C for up to one month.[4][5] For in vivo experiments, working solutions should be prepared fresh on the day of use to ensure maximum efficacy.[1]

Q3: How do I properly dissolve **UVI3003** for in vitro and in vivo experiments?

UVI3003 is soluble in several organic solvents, including DMSO, ethanol, and DMF.^[3] For in vitro studies, DMSO is commonly used to prepare a high-concentration stock solution (e.g., 10-100 mM).^[5] It is important to use fresh, anhydrous DMSO, as moisture can reduce solubility.^[5] For in vivo formulations, a multi-solvent system is often required. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^{[1][4]} When preparing this mixture, solvents should be added sequentially, and sonication may be necessary to achieve a clear solution.^{[1][4]}

Q4: Are there any known species-specific effects of **UVI3003** that I should be aware of?

Yes, this is a critical consideration. While **UVI3003** is a selective RXR antagonist in mammalian and human cells, it has been shown to have an unexpected off-target effect in *Xenopus tropicalis* (African clawed frog).^{[6][7]} In this species, **UVI3003** acts as an agonist, activating the Peroxisome Proliferator-Activated Receptor γ (PPAR γ).^{[6][7]} This activation leads to teratogenic effects in *Xenopus* embryos, a phenotype not anticipated from its role as an RXR antagonist.^[6] Researchers using non-mammalian models must validate the activity and specificity of **UVI3003** within their system to avoid misinterpreting results.^[7]

Q5: Is there information on the chemical degradation pathway of **UVI3003** itself?

The available literature does not provide specific details on the chemical degradation pathways (e.g., hydrolysis, photolysis) of the **UVI3003** compound. However, research into the broader field of nuclear receptors indicates that the stability of the receptor can be influenced by ligand binding. For example, agonist binding to the Retinoic Acid Receptor α (RAR α), the heterodimer partner of RXR, can trigger proteasome-dependent degradation of the receptor itself.^[8] This process links transcriptional activation with receptor catabolism.^[8] While **UVI3003** is an antagonist, its binding may influence the conformational stability and turnover rate of the RXR protein, though this has not been explicitly documented.

Troubleshooting Guide

Problem: My **UVI3003** solution is cloudy or has formed a precipitate.

- Possible Cause 1: Low Solubility in Aqueous Media. **UVI3003** has poor aqueous solubility. When diluting a concentrated DMSO stock into aqueous culture media or buffer, the

compound can precipitate.

- Solution: Decrease the final concentration of **UVI3003**. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
- Possible Cause 2: Incomplete Initial Dissolution. The compound may not have fully dissolved in the stock solvent.
 - Solution: Gentle warming and/or sonication can aid dissolution, particularly for high-concentration stocks or in vivo formulations.[1][4] Always ensure the stock solution is completely clear before making further dilutions.
- Possible Cause 3: Improper Solvent for In Vivo Formulation. The prescribed order and type of solvents are critical for maintaining solubility in complex vehicles.
 - Solution: When preparing formulations (e.g., DMSO/PEG300/Tween-80/Saline), add each solvent sequentially and ensure the solution is mixed thoroughly and becomes clear before adding the next component.[1]

Problem: I am not observing the expected antagonistic effect on RXR signaling.

- Possible Cause 1: Degraded Compound. Improper storage or repeated freeze-thaw cycles of the stock solution may have degraded the **UVI3003**.
 - Solution: Use a fresh aliquot of your stock solution or prepare a new stock from lyophilized powder. Always store aliquots at -80°C for long-term use.[4][5]
- Possible Cause 2: Suboptimal Concentration. The concentration of **UVI3003** may be too low to effectively antagonize the RXR receptor in your specific cell type or assay.
 - Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. Concentrations up to 10 µM have been used in cell-based assays.[1]
- Possible Cause 3: Dominant Signaling Partner. In certain RXR heterodimers, known as "non-permissive" heterodimers (e.g., with RAR or TR), activation is primarily driven by the partner

ligand, and RXR antagonists may have a limited effect on their own.[9]

- Solution: Review the context of the specific RXR heterodimer in your system. **UVI3003** is most effective for studying "permissive" heterodimers (e.g., with PPAR or LXR) or for blocking activation by an RXR-specific agonist.[9][10]

Problem: I am observing unexpected or off-target effects in my non-mammalian model system.

- Possible Cause: Species-Specific Pharmacology. As documented in Xenopus, **UVI3003** can act as a PPAR γ agonist, a function completely different from its established role as an RXR antagonist in mammals.[6][7]
- Solution: This is a known biological property of the compound. You must characterize the activity of **UVI3003** on related nuclear receptors (like PPARs) in your specific model organism before drawing conclusions about its effects on RXR signaling.[7] These findings should be reported as part of the compound's pharmacological profile in that species.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of **UVI3003**

| Property | Value | Reference(s) |
|------------------|--|--------------|
| Chemical Formula | C ₂₈ H ₃₆ O ₄ | [3] |
| Molecular Weight | 436.6 g/mol | [3] |
| CAS Number | 847239-17-2 | [2][3] |
| Purity | ≥98% | |

Table 2: Recommended Storage and Stability of **UVI3003**

| Form | Storage Temperature | Stability | Reference(s) |
|----------------------|---------------------|-----------|--------------|
| Powder (Lyophilized) | -20°C | ≥ 3 years | [3][4][5] |
| In Solvent (Stock) | -80°C | ~ 1 year | [4][5] |
| In Solvent (Stock) | -20°C | ~ 1 month | [2][5] |

Table 3: Solubility of **UVI3003** in Various Solvents

| Solvent / Formulation | Concentration | Reference(s) |
|--|-----------------------|--------------|
| DMSO | Up to 100 mM | [5] |
| Ethanol | Up to 100 mM | |
| DMF | 25 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.73 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.73 mM) | [1] |

Table 4: Potency and Activity of **UVI3003**

| Target | Assay Type | Species | Potency | Reference(s) |
|---------------|------------|--------------|----------------------------------|--------------|
| RXR α | Inhibition | Human | IC ₅₀ : 0.24 μ M | [1][4][5] |
| RXR α | Inhibition | Xenopus | IC ₅₀ : 0.22 μ M | [1][4] |
| PPAR γ | Activation | Xenopus | EC ₅₀ : 12.6 μ M | [1][4] |
| PPAR γ | Activation | Human, Mouse | Almost completely inactive | [1][4] |

Experimental Protocols

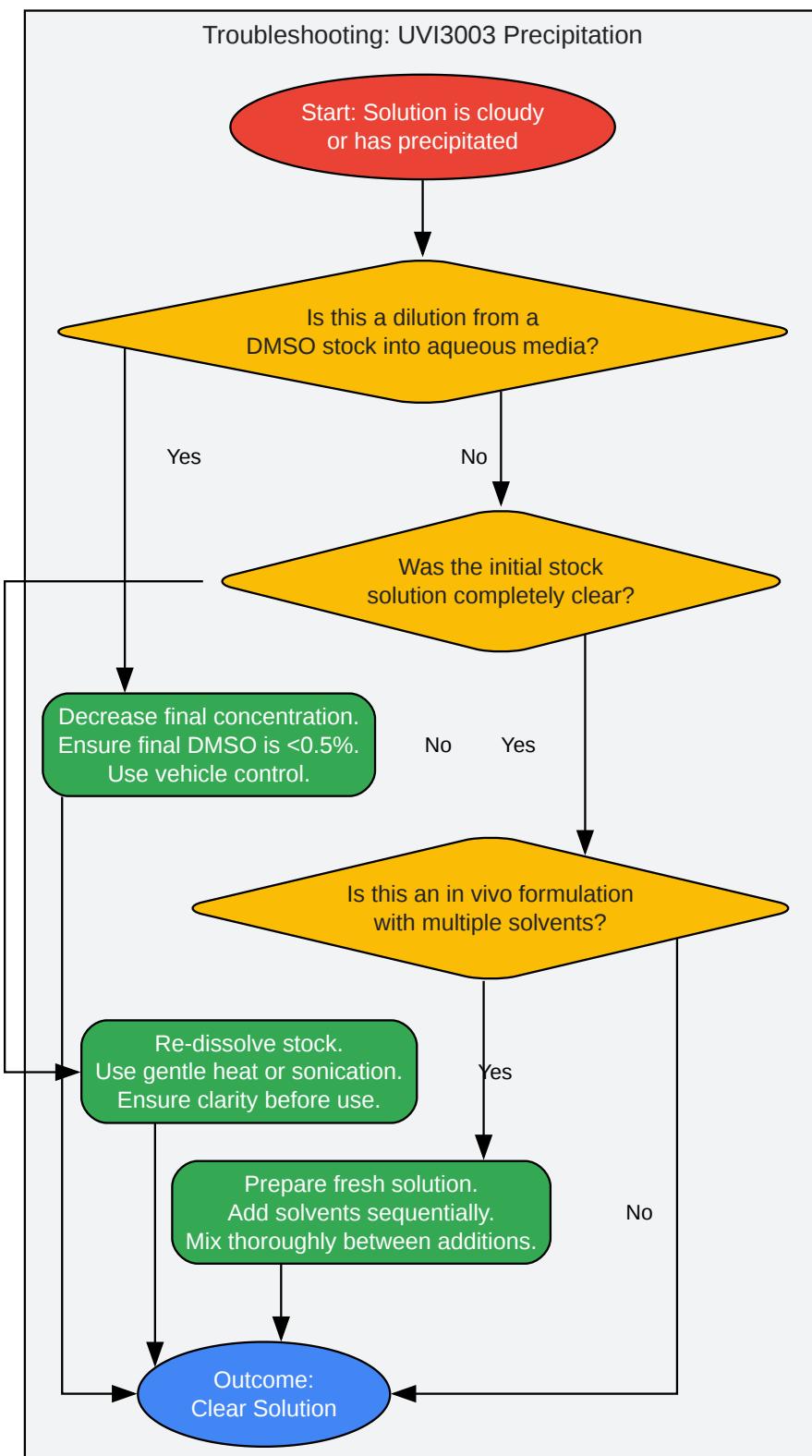
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use

- Weigh the appropriate amount of **UVI3003** powder (Molecular Weight: 436.6 g/mol) in a sterile microcentrifuge tube.
- Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
- Vortex thoroughly until the powder is completely dissolved. If needed, gently warm the tube or sonicate for a few minutes to aid dissolution.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
- Store aliquots at -80°C for long-term storage.

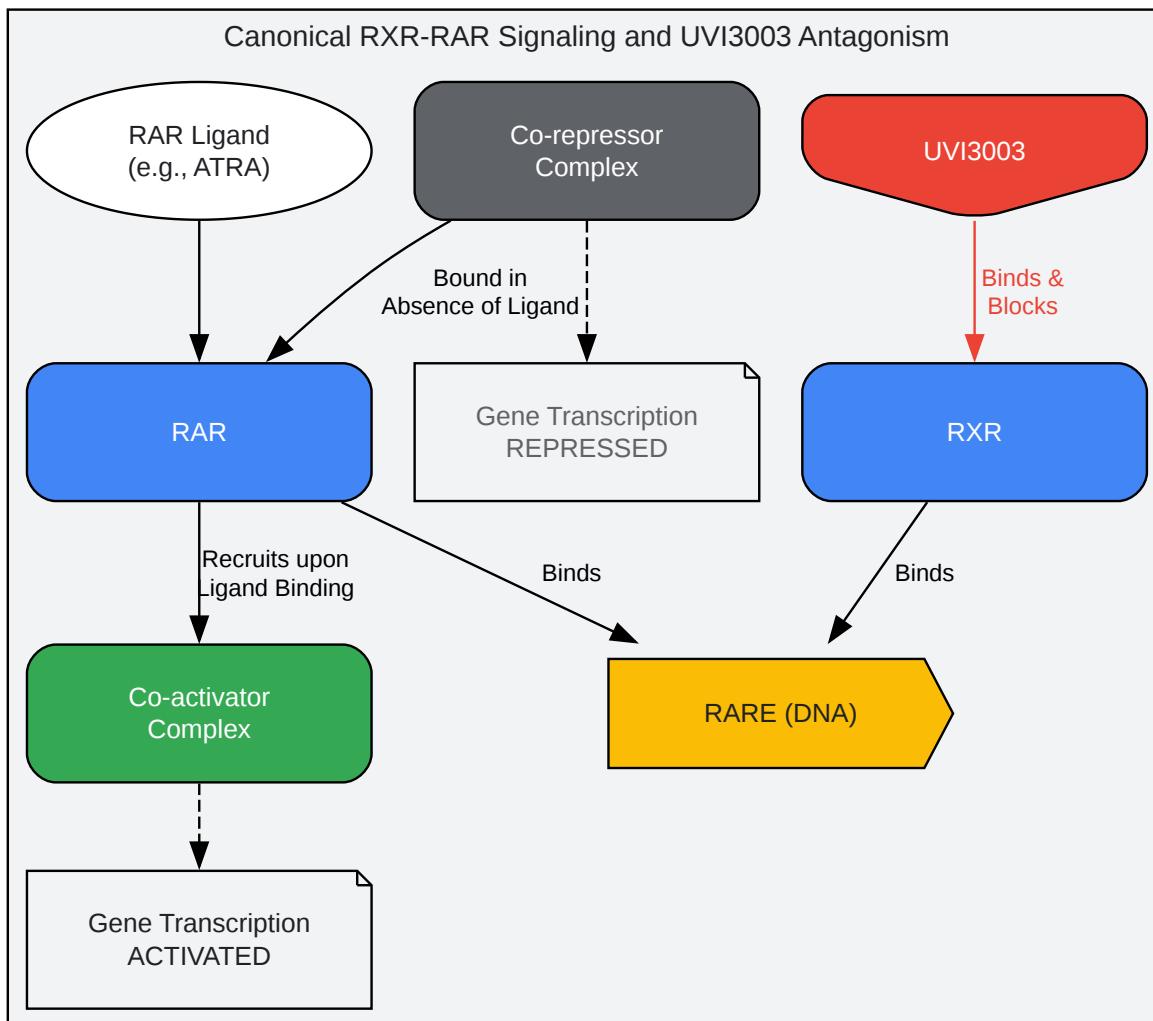
Protocol 2: Preparation of a Working Solution for In Vivo Administration (Saline-based) This protocol is adapted from published formulations and yields a clear solution.[\[1\]](#)

- Begin with a high-concentration stock of **UVI3003** in DMSO (e.g., 25 mg/mL).
- To prepare 1 mL of final working solution as an example:
 - In a sterile tube, add 400 µL of PEG300.
 - Add 100 µL of the **UVI3003** DMSO stock solution to the PEG300 and mix thoroughly.
 - Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
 - Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
- If any precipitation or phase separation occurs, sonication can be used to clarify the solution.
[\[1\]](#)
- This working solution should be prepared fresh on the day of the experiment.[\[1\]](#)

Visualizations

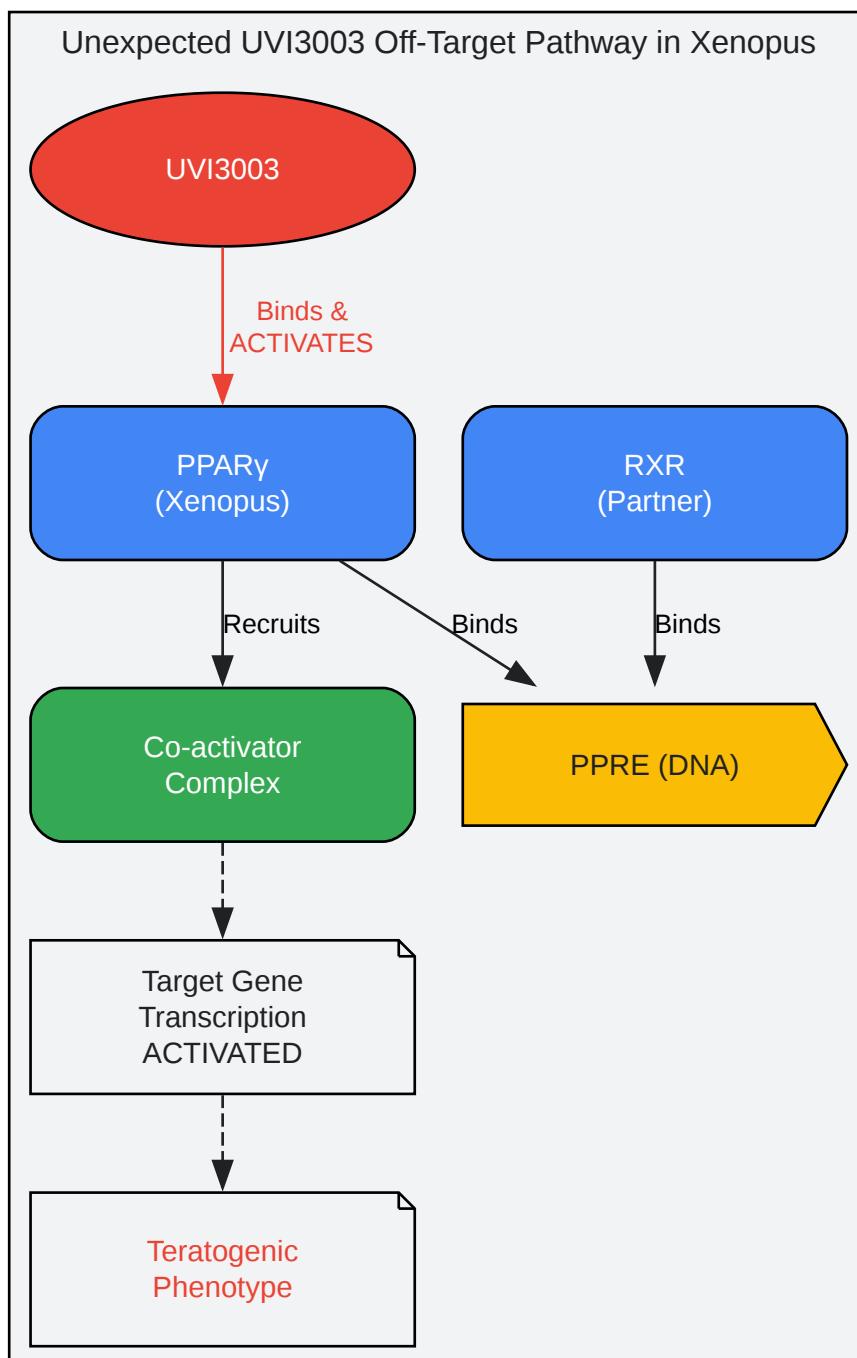
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Caption: A workflow diagram for troubleshooting **UVI3003** dissolution issues.



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Caption: **UVI3003** acts by blocking the RXR subunit of the RXR-RAR heterodimer.



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Caption: Off-target activation of PPARy by **UVI3003** in Xenopus.

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